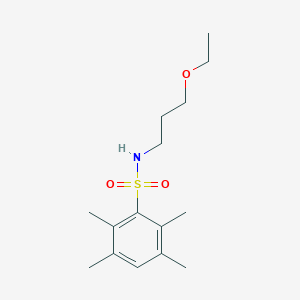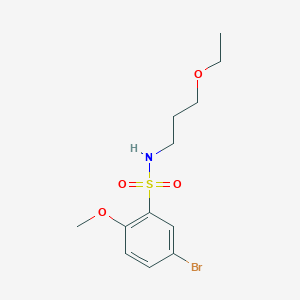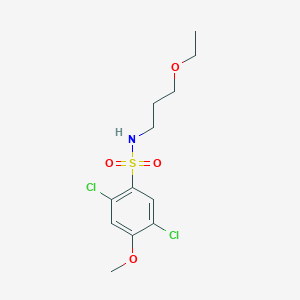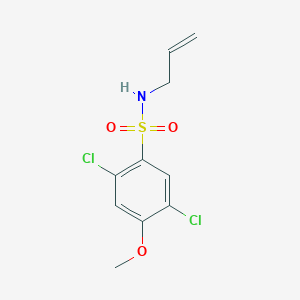![molecular formula C18H19FN2O2 B273042 (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. In
Wirkmechanismus
The exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not yet fully understood. However, it has been proposed that (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and to improve cognitive function in rats. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its specificity for the 5-HT1A receptor, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is the potential use of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a treatment for depression and anxiety disorders. Another area of interest is the development of more potent and selective analogs of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a white solid.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied in the field of neuroscience and psychiatry due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Eigenschaften
Produktname |
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
|---|---|
Molekularformel |
C18H19FN2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
ZGKICTCYKKEHKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)